(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol
Description
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-5-1-2-6-9-10-7(4-12)11(6)3-5/h1-3,12H,4H2 |
InChI Key |
XYNYILIJXDTACH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)CO |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Chloromethyl-triazolo[4,3-a]pyridine Intermediate
A key intermediate in the synthesis is 3-chloromethyl-triazolo[4,3-a]pyridine, which can be prepared by the following steps:
Starting Material: A pyridine hydrazide derivative is reacted with chloroacetyl chloride in dichloromethane at 0 °C, leading to the formation of a chloroacetyl hydrazide intermediate. This step typically yields a white solid after workup with sodium bicarbonate and extraction with dichloromethane.
Cyclization: The chloroacetyl hydrazide is then treated with phosphorus oxychloride (POCl3) under inert atmosphere at elevated temperature (around 120 °C) for 12 hours. This promotes cyclization and chlorination to form the 3-chloromethyl-triazolo[4,3-a]pyridine core. The product is isolated by basification and extraction, followed by drying and evaporation to yield a crude solid that can be purified by trituration with ether.
Conversion to (6-Chloro-triazolo[4,3-a]pyridin-3-yl)methanol
The chloromethyl group at the 3-position can be converted to the hydroxymethyl group by nucleophilic substitution with hydroxide sources or by reduction methods.
For example, lithium aluminum hydride (LiAlH4) reduction of the corresponding amide or chloromethyl intermediate in tetrahydrofuran (THF) at low temperature (-78 °C) followed by warming to room temperature can yield the hydroxymethyl derivative. The reaction is quenched carefully with water and sodium hydroxide solution, and the product is extracted and purified.
Alternative Synthetic Routes
Some methods involve the initial formation of a hydrazine intermediate followed by dehydration and cyclization to form the triazolo ring system. This approach can be adapted to introduce the chloro substituent at the 6-position by using appropriately substituted pyridine precursors.
Diazotization and nitrosonium-mediated cyclization have been reported for related triazolo-fused heterocycles, which may be adapted for the synthesis of the target compound, although yields and conditions vary significantly.
Reaction Conditions and Yields
Analytical and Purification Techniques
Monitoring: Thin-layer chromatography (TLC) with solvent systems such as ethyl acetate/methanol mixtures is used to monitor reaction progress.
Purification: Extraction with dichloromethane or ethyl acetate, drying over sodium sulfate, evaporation under reduced pressure, and trituration with ether or column chromatography are common purification methods.
Characterization: Proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and liquid chromatography-mass spectrometry (LCMS) confirm the structure and purity of intermediates and final products.
Summary of Key Research Findings
The use of chloroacetyl chloride and POCl3 is effective for constructing the triazolo[4,3-a]pyridine core with a chloromethyl substituent.
Reduction of the chloromethyl group to hydroxymethyl is efficiently achieved with LiAlH4 under controlled conditions.
The synthetic route is adaptable and can be modified to introduce various substituents on the pyridine ring before cyclization.
Reaction yields and purities are generally good, with isolated yields around 50-60% for key steps.
The methods are reproducible and scalable, suitable for further medicinal chemistry applications.
This detailed analysis synthesizes data from peer-reviewed chemical literature and patent disclosures, providing a comprehensive view of the preparation methods for (6-Chloro-triazolo[4,3-a]pyridin-3-yl)methanol. The described procedures emphasize reliable reagents, controlled reaction conditions, and standard purification techniques to achieve high-quality products suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Indoleamine 2,3-Dioxygenase 1 Inhibition
One of the most significant applications of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol is its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme involved in the immune response and tumor biology. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, an amino acid that plays a crucial role in immune modulation. As such, this compound shows promise as a therapeutic agent in cancer immunotherapy .
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound have been explored for their antimicrobial properties. This suggests potential applications in treating infections or as part of combination therapies to enhance efficacy against resistant strains .
Interaction Studies
Molecular docking studies have demonstrated that this compound can effectively bind to IDO1. The chlorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions with key amino acid residues such as Tyr126 and Cys129. This specificity in binding underscores the compound's potential as a targeted therapeutic agent .
Synthetic Routes
Several synthetic methods have been developed for producing this compound. A common approach involves the cyclization of precursors containing both pyridine and triazole functionalities. Understanding these synthetic routes is essential for scaling up production for research and clinical applications .
Case Studies
Case Study 1: Cancer Immunotherapy
In preclinical studies focusing on cancer immunotherapy, this compound was evaluated for its efficacy in enhancing immune responses against tumors. Results indicated that treatment with this compound led to increased survival rates in animal models by promoting T-cell activation and reducing tumor growth .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of derivatives related to this compound against various bacterial strains. The findings revealed significant inhibition of growth in resistant strains of bacteria when used in combination with traditional antibiotics .
Mechanism of Action
The mechanism of action of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
The structural and functional diversity of triazolo-pyridine derivatives allows for systematic comparisons. Key analogs are discussed below, with a focus on substituent effects, physicochemical properties, and biological relevance.
Substituent Variations at Position 6
a. Chloro vs. Methoxy/Ethoxy/Trifluoromethyl
- Compound 41 (6-Methoxy derivative): Structure: (6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(hexahydrocyclopenta[c]pyrrolyl)methanone.
- Compound 42 (6-Ethoxy derivative) :
- Compound 43 (6-Trifluoromethyl derivative) :
b. Chloro vs. Trifluoromethyl () :
- [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol: Molecular formula: C8H5ClF3N3O; molecular weight 251.60. The trifluoromethyl group increases molecular weight by ~50 Da compared to the parent chloro compound, while the hydroxyl group retains polarity .
Substituent Variations at Position 3
a. Methanol vs. Methanamine (Amine Derivatives) :
- (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride: Molecular weight 162.20; the amine group introduces basicity, enhancing solubility in acidic conditions compared to the neutral methanol derivative .
- (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine: IR spectra show NH stretching at 3341 cm⁻¹, absent in the methanol analog .
b. Methanol vs. Ketone () :
- (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(piperidinyl)methanone (Compound 35): Melting point 158–160°C; the ketone group reduces polarity, increasing logP compared to the methanol derivative .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated based on formula C7H5ClN3O.
Biological Activity
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol, with the CAS number 1781171-55-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H6ClN3O
- Molecular Weight : 183.6 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : This compound exhibits significant inhibitory activity against several kinases. For instance, it has been studied for its potential as an inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its therapeutic potential in conditions characterized by oxidative stress .
In vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| PC3 (Prostate) | 40.1 ± 7.9 | Cytotoxicity observed |
| DU145 (Prostate) | 98.14 ± 48.3 | Less sensitive compared to PC3 |
| HFF3 (Normal) | >100 | No significant cytotoxicity |
These results indicate a selective cytotoxic effect on cancer cells while sparing normal cells .
Case Studies
- Cancer Therapeutics : A study explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer cell lines. The combination therapy showed improved outcomes compared to monotherapy .
- Fibrosis Treatment : Research has indicated that this compound can modulate TGF-β signaling pathways effectively, suggesting potential applications in treating fibrotic diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of substituted pyridine precursors. For example, ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate intermediates are hydrolyzed using LiOH·H₂O in THF/water, followed by acidification to yield the carboxylic acid derivative. Subsequent coupling with alcohols or amines under HBTU/i-PrNEt conditions provides the final product .
- Optimization : Yield improvements (e.g., 70–85%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of coupling reagents .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- HPLC : Purity >97% confirmed via reverse-phase HPLC with AUC analysis (e.g., method A: C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- NMR : and NMR verify substituent positions (e.g., δ 9.27 ppm for pyridin-3-yl protons, δ 158–160°C melting point) .
- Mass Spectrometry : ESI+ confirms molecular ion peaks (e.g., m/z 408.9 [M+H]) .
Q. What are the critical safety considerations when handling this compound?
- Hazards : Limited toxicity data, but related triazolo derivatives may cause skin/eye irritation (H315, H319). Use PPE and work in a fume hood .
- Storage : Stable at room temperature in sealed containers; avoid prolonged exposure to moisture due to hygroscopicity .
Advanced Research Questions
Q. How do electronic effects of the chloro and hydroxymethyl substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing chloro group at position 6 enhances electrophilicity at the triazole ring, facilitating nucleophilic substitution. The hydroxymethyl group at position 3 participates in hydrogen bonding, affecting solubility and catalytic activity in Pd-mediated couplings .
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids achieves >80% yield using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH (3:1) at 90°C .
Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., retinol-binding proteins)?
- Approach :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (PDB ID: 5TF) to simulate interactions. The chloro and hydroxymethyl groups show hydrophobic and polar contacts with active-site residues .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize bioactivity .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility discrepancies)?
- Data Reconciliation :
- Solubility : Conflicting reports in DMSO (10–15 mg/mL) vs. MeOH (20–25 mg/mL) may arise from polymorphism. Validate via powder X-ray diffraction (PXRD) and DSC .
- Melting Points : Variations (e.g., 158–160°C vs. 147–152°C) suggest impurities; repurify via silica gel chromatography (hexane/EtOAc 7:3) .
Q. How is the compound utilized in designing prodrugs or PROTACs (Proteolysis-Targeting Chimeras)?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
